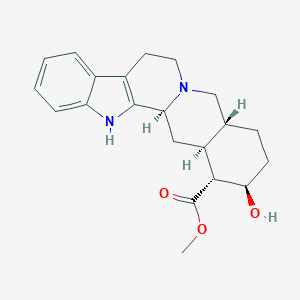
2-Methyl-1,3-benzoxazole-6-carboxylic acid
Übersicht
Beschreibung
2-Methyl-1,3-benzoxazole-6-carboxylic Acid is a benzoxazole derivative . It is used in the synthesis of orexin 1 receptor antagonists, which are used in the treatment of obesity . It is also used in the synthesis of novel benzoxazole amides as novel enhancers of HIV-1 protease inhibitors .
Molecular Structure Analysis
The empirical formula of 2-Methyl-1,3-benzoxazole-6-carboxylic acid is C9H7NO3 . Its molecular weight is 177.16 . The SMILES string representation is Cc1nc2ccc (cc2o1)C (O)=O .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-1,3-benzoxazole-6-carboxylic acid are not detailed, it is known that benzoxazole derivatives display antifungal activity . This activity is similar to the standard drug voriconazole against Aspergillus niger .Physical And Chemical Properties Analysis
2-Methyl-1,3-benzoxazole-6-carboxylic acid is a solid . Its melting point is >230°C (dec.) . The predicted boiling point is 353.5±15.0 °C . The predicted density is 1.380±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol when heated .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Summary:
2-Methyl-1,3-benzoxazole-6-carboxylic acid is used in the synthesis of orexin 1 receptor antagonists. These antagonists play a crucial role in the treatment of obesity by modulating the orexin system, which regulates appetite and energy balance .
Experimental Procedures:
The synthesis of orexin 1 receptor antagonists involves several steps:
Results:
The synthesized orexin 1 receptor antagonists exhibit promising activity in preclinical studies, making them potential candidates for anti-obesity drug development. Quantitative data on binding affinity, selectivity, and in vivo efficacy are reported in scientific literature.
HIV-1 Protease Inhibitor Enhancers
Summary:
2-Methyl-1,3-benzoxazole-6-carboxylic acid is also used in the synthesis of novel benzoxazole amides, which act as enhancers for HIV-1 protease inhibitors. These enhancers improve the efficacy of existing antiretroviral drugs by enhancing their binding to the viral protease enzyme .
Experimental Procedures:
Results:
The benzoxazole amides enhance the potency of existing HIV-1 protease inhibitors, leading to improved antiviral activity. Quantitative data on IC50 values and binding kinetics are reported.
Organic Synthesis
Summary:
2-Methyl-1,3-benzoxazole-6-carboxylic acid serves as a versatile building block in organic synthesis. It participates in various reactions to create more complex molecules.
Experimental Procedures:
Results:
Researchers have successfully incorporated this building block into diverse organic frameworks, leading to the synthesis of bioactive compounds, ligands, and materials.
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
Sigma-Aldrich: 2-methyl-1,3-benzoxazole-6-carboxylic acid ChemicalBook: 2-Methyl-1,3-benzoxazole-6-carboxylic Acid
Safety And Hazards
2-Methyl-1,3-benzoxazole-6-carboxylic acid is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDDTFAVDJJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594220 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
CAS RN |
13452-14-7 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)




